5-Cyclopropoxy-2-isopropylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
InChI Key |
VDNKZWOMYUBYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropoxy 2 Isopropylaniline
Retrosynthetic Analysis of the 5-Cyclopropoxy-2-isopropylaniline Framework
A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the molecule into simpler, more readily available starting materials. Two primary disconnection points are the C(aryl)-O bond of the cyclopropoxy ether and the C(aryl)-C bond of the isopropyl group.
Pathway A involves the initial disconnection of the aryl-oxygen bond. This suggests a precursor such as 4-amino-3-isopropylphenol , which would undergo a cyclopropylation reaction to form the target ether. This phenol (B47542) intermediate, in turn, can be derived from the isopropylation of a simpler aminophenol or the reduction of a corresponding nitrophenol.
Pathway B focuses on disconnecting the isopropyl group. This leads to a 3-cyclopropoxyaniline (B7880776) intermediate, which would then be subjected to an ortho-alkylation to install the isopropyl group. The synthesis of 3-cyclopropoxyaniline could be envisioned from the etherification of 3-aminophenol (B1664112) followed by the introduction of the isopropyl group, or from the reduction of a precursor like 4-cyclopropoxynitrobenzene.
The order of these transformations is critical. The amino and hydroxyl groups are strong ortho-, para-directors in electrophilic aromatic substitution reactions. byjus.com Therefore, introducing the isopropyl group via electrophilic alkylation must be planned to ensure correct regioselectivity. For instance, the Friedel-Crafts alkylation of 3-aminophenol would be expected to yield a mixture of products, with substitution occurring at the ortho and para positions relative to the hydroxyl and amino groups.
Approaches to the Introduction of the Cyclopropoxy Group
The formation of the aryl cyclopropyl (B3062369) ether linkage is a key challenge in the synthesis. The unique electronic and steric properties of the cyclopropyl group necessitate specific methodologies. digitellinc.comstackexchange.com
One sophisticated approach avoids the direct use of a cyclopropyl halide and instead constructs the cyclopropyl ring on a precursor molecule. This typically involves a two-step sequence:
O-Alkenylation: A phenol precursor, such as 4-amino-3-isopropylphenol, is first converted into an aryl vinyl ether.
Cyclopropanation: The resulting double bond is then cyclopropanated. The Simmons-Smith reaction, which utilizes a zinc carbenoid typically formed from diiodomethane (B129776) and a zinc-copper couple, is a classic method for this transformation. unl.pt An alternative, often preferred for its practicality, is the Furukawa modification, which uses diethylzinc. unl.pt These reactions are known to be compatible with a range of functional groups. acs.org The choice of reagent can influence the efficiency, especially with electron-rich or electron-poor aromatic systems. acs.org
Table 1: Comparison of Selected Cyclopropanation Reactions for Alkenes
| Reaction Name | Reagents | Typical Solvent | Key Characteristics |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Diethyl ether | Heterogeneous reaction; reactivity can be variable. unl.pt |
| Furukawa Modification | CH₂I₂, Et₂Zn | Dichloromethane, Hexane | Homogeneous and often more reproducible; suitable for less nucleophilic alkenes. unl.pt |
| Catalytic Diazo Decomposition | Diazo compound (e.g., N₂CHCO₂Et), Metal Catalyst (Rh, Cu) | Dichloromethane, Toluene | Allows for asymmetric synthesis with chiral catalysts; requires handling of potentially explosive diazo compounds. nih.gov |
This table presents a generalized comparison; specific substrate and reaction conditions can significantly alter outcomes.
The more traditional approach to ether synthesis is the Williamson ether synthesis, which involves the Sₙ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.compearson.com In this context, a phenoxide precursor would act as the nucleophile, attacking a cyclopropyl halide or a cyclopropyl tosylate. However, this reaction can be challenging for forming cyclopropyl ethers due to the increased strain and different hybridization of the cyclopropyl system, which can favor elimination side reactions. masterorganicchemistry.com
Modern cross-coupling reactions offer a more robust alternative. Copper- or palladium-catalyzed Ullmann-type couplings can effectively form the C(aryl)-O bond between a phenol and cyclopropanol (B106826) or its derivatives. researchgate.net These methods often proceed under milder conditions than the classic Williamson synthesis and exhibit broad functional group tolerance. The reaction involves the formation of a metal-alkoxide intermediate which then undergoes reductive elimination with an aryl halide, or a related coupling mechanism.
When using cyclopropanation of a vinyl ether , optimization involves screening different zinc carbenoids and solvents. Non-complexing solvents can enhance the electrophilicity of the zinc reagent, potentially improving yields for less reactive alkenes. unl.pt The stoichiometry of the reagents must also be carefully controlled.
For nucleophilic substitution or cross-coupling methods , optimization centers on the choice of catalyst, ligand, base, and temperature. For instance, in copper-promoted reactions, the choice of the copper source (e.g., CuI, Cu(OAc)₂) and the presence of specific ligands can dramatically affect the reaction rate and yield. researchgate.net Similarly, palladium-catalyzed etherification (a variant of the Buchwald-Hartwig amination) requires careful selection of a phosphine (B1218219) ligand that facilitates both oxidative addition and reductive elimination steps.
Strategies for Incorporating the Isopropyl Substituent on the Aromatic Ring
The introduction of the isopropyl group onto the aniline (B41778) or phenol framework is typically achieved through electrophilic alkylation.
Friedel-Crafts alkylation is the archetypal method for attaching alkyl groups to aromatic rings. openochem.org In the context of synthesizing this compound, a precursor such as 3-cyclopropoxyaniline could be alkylated. The reaction employs an alkylating agent, such as isopropyl chloride or propene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com
The powerful activating and ortho-, para-directing nature of the amino group presents a challenge. byjus.com The reaction of an aniline with a Lewis acid can lead to complexation with the nitrogen atom, deactivating the ring. openochem.org However, by using a sufficient excess of the catalyst, ring alkylation can proceed. google.comgoogle.com The reaction conditions, including temperature and the rate of addition of the alkylating agent, must be carefully controlled to favor mono-alkylation and achieve the desired regioselectivity (ortho to the amine). google.com
Table 2: Illustrative Conditions for Friedel-Crafts Isopropylation
| Substrate Type | Alkylating Agent | Catalyst | Typical Temperature (°C) | Key Considerations |
| Aniline Derivative | Isopropyl Chloride | AlCl₃ (>1 equivalent) | 20 - 50 | Catalyst complexes with the amine; regioselectivity is dependent on other substituents and reaction conditions. google.comgoogle.com |
| Phenol Derivative | Propene / Isopropanol | H₃PO₄ / Al₂O₃ | 150 - 250 | Industrial process; often leads to a mixture of ortho and para isomers. |
| Aniline Derivative | Isopropyl Chloride | AlCl₃ | < 20 | Lower temperatures can sometimes improve selectivity for the para-product. google.com |
This table provides general examples. Actual yields and isomer ratios are highly dependent on the specific substrate and precise conditions.
Directed Ortho-Metalation Approaches for Isopropyl Introduction
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca In the context of synthesizing this compound, a suitable precursor would possess a DMG that directs the introduction of the isopropyl group.
The process begins with an aromatic compound containing a DMG. wikipedia.org This group, often a Lewis basic moiety, interacts with a strong base like n-butyllithium. wikipedia.orguwindsor.ca This interaction brings the base into proximity with a specific ortho-proton, leading to its removal and the formation of an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophile, in this case, a source of an isopropyl group (e.g., 2-iodopropane), to yield the desired ortho-substituted product. wikipedia.org The effectiveness of the DMG is crucial for the high regioselectivity of this reaction. baranlab.org
Control of Regioselectivity in Isopropylation Reactions
Achieving the correct regiochemistry, placing the isopropyl group at the C2 position and the cyclopropoxy group at the C5 position, is a critical challenge. The directing ability of various functional groups plays a significant role in controlling the outcome of electrophilic aromatic substitution and metalation reactions.
When two directing groups are present on an aromatic ring, their combined influence dictates the position of incoming substituents. The relative directing strength of the groups is a key factor. baranlab.org In a molecule with both a cyclopropoxy and another functional group, the stronger directing group will control the site of metalation or electrophilic attack. baranlab.org For instance, if a stronger directing group is at what will become the C1 position, it can direct isopropylation to the C2 position. The cyclopropoxy group would then be introduced later in the synthetic sequence. The interplay of sterics and the electronic nature of the directing groups also contributes to the observed regioselectivity. baranlab.org
Amination Routes for the Aniline Core Synthesis
The formation of the aniline functional group is a pivotal step in the synthesis of this compound. Several reliable methods exist for this transformation.
A common and well-established method for synthesizing anilines is the reduction of a corresponding nitroarene. youtube.comacs.org This transformation can be achieved using a variety of reducing agents and conditions, offering flexibility to accommodate other functional groups within the molecule. commonorganicchemistry.comacs.org
The reduction of an aromatic nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates to the final amine. acs.orgacs.org Common methods for this reduction are summarized in the table below.
Table 1: Common Methods for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| H₂/Pd/C | Catalytic hydrogenation | High efficiency for aromatic and aliphatic nitro groups. commonorganicchemistry.com | Can reduce other functional groups. commonorganicchemistry.com |
| H₂/Raney Nickel | Catalytic hydrogenation | Effective for nitro groups; useful when dehalogenation is a concern. commonorganicchemistry.com | --- |
| Fe/Acid (e.g., HCl, AcOH) | Acidic conditions | Mild; can be selective in the presence of other reducible groups. youtube.comcommonorganicchemistry.com | Corrosive reaction medium. acs.org |
| SnCl₂ | Mild acidic or neutral conditions | Mild; tolerant of many functional groups. commonorganicchemistry.com | --- |
| Zn/Acid (e.g., AcOH) | Acidic conditions | Mild; can be selective in the presence of other reducible groups. commonorganicchemistry.com | --- |
| Na₂S or NaHS | Basic conditions | Can selectively reduce one nitro group in a dinitro compound. wikipedia.org | Generally not effective for aliphatic nitro groups. commonorganicchemistry.com |
This table provides a summary of common laboratory methods for the reduction of nitroarenes to anilines.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. rsc.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It provides a direct route to anilines from aryl halides or triflates and an amine source. rsc.org
The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. acsgcipr.org The choice of ligand is critical and has evolved over time, with sterically hindered and bidentate phosphine ligands often providing superior results. wikipedia.orgresearchgate.net The reaction can be used with a wide variety of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgacsgcipr.org For the synthesis of a primary aniline like this compound, an ammonia surrogate is often employed. rsc.org
Table 2: Key Components of Buchwald-Hartwig Amination
| Component | Role | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | [Pd(allyl)Cl]₂, Pd(OAc)₂ |
| Ligand | Stabilizes the catalyst and facilitates the reaction steps | BINAP, DPPF, tBuXPhos wikipedia.orgresearchgate.net |
| Base | Activates the amine and facilitates the final product formation | NaOtBu, Cs₂CO₃ acs.org |
| Solvent | Provides the reaction medium | Toluene, 1,4-Dioxane acs.org |
This table outlines the essential components for a typical Buchwald-Hartwig amination reaction.
More recent developments in synthetic methodology have led to amination-dehydrogenative aromatization strategies for aniline synthesis. nih.govmanchester.ac.uk These innovative approaches construct the aromatic ring and introduce the amine functionality in a concerted or sequential process, often starting from non-aromatic precursors like cyclohexanones. nih.govgalchimia.com
One such strategy involves the condensation of a cyclohexanone (B45756) with an amine, followed by a catalytic dehydrogenation to form the aniline. nih.govgalchimia.com This process can be driven by photoredox catalysis in combination with a cobalt co-catalyst, which facilitates the progressive desaturation of the cyclohexene (B86901) intermediate to the final aromatic aniline. nih.govgalchimia.com Another approach utilizes a heterogeneous palladium catalyst supported on magnesium hydroxide (B78521) for the acceptorless dehydrogenative aromatization of cyclohexanones with ammonia to yield primary anilines. acs.orgnih.gov These methods offer an alternative to traditional cross-coupling and reduction pathways, potentially bypassing issues with regioselectivity in aromatic substitutions. nih.govmanchester.ac.uk
Convergent and Linear Synthetic Schemes for this compound
The synthesis of a multi-substituted aromatic compound like this compound can be approached through either a linear or a convergent strategy.
A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. For this particular aniline, a convergent approach could involve the synthesis of a 2-isopropyl-5-halophenol and a separate synthesis of a cyclopropoxy-containing coupling partner. These two fragments would then be joined, for example, through an etherification reaction, followed by the conversion of the phenol to an aniline. Convergent syntheses are often more efficient for complex molecules as they allow for the accumulation of larger quantities of the intermediate fragments before the final coupling steps.
Stereochemical Control in the Synthesis of Substituted Anilines with Chiral Centers
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule can be intrinsically linked to its three-dimensional structure. While the molecule this compound is itself achiral, the principles of stereochemical control are paramount when synthesizing derivatives of this and other substituted anilines that incorporate one or more chiral centers. The development of methods to construct these chiral aniline derivatives with high levels of stereoselectivity is a significant challenge that requires precise control over reaction pathways.
Achieving such control typically involves strategies such as substrate-controlled reactions, the use of chiral auxiliaries, or catalysis-based methods, including kinetic resolution and asymmetric catalysis. These approaches aim to selectively produce one enantiomer over the other from a prochiral substrate or a racemic mixture.
General Strategies for Asymmetric Synthesis of Chiral Anilines
Several powerful methodologies have been developed for the enantioselective synthesis of chiral amines and anilines. These methods often rely on the use of transition metal catalysts paired with chiral ligands or on stereospecific reaction mechanisms that transfer existing chirality to a new center.
Catalytic Asymmetric Hydrogenation One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation (AH) of prochiral imines, enamides, or enamines. nih.govacs.org This approach has been successfully applied on an industrial scale. nih.gov The process involves the reduction of a C=N double bond using a chiral catalyst, typically composed of a transition metal like iridium, rhodium, or ruthenium, complexed with a carefully designed chiral ligand. nih.govacs.org For instance, iridium complexes bearing phosphino-oxazoline chiral ligands have demonstrated high activity and enantioselectivity (up to 97% ee) in the asymmetric hydrogenation of N-aryl imines. nih.gov Similarly, rhodium complexes have been used for the asymmetric hydrogenation of enamines to produce β-chiral amines, a historically challenging transformation. nih.gov
Stereospecific Cross-Coupling A transition-metal-free approach has been developed for the synthesis of chiral ortho- and para-substituted anilines. thieme-connect.com This method involves the stereospecific coupling of chiral boronic esters with aryl hydrazines, proceeding with complete enantiospecificity. thieme-connect.com The reaction mechanism is proposed to begin with the acylation of the hydrazine, which is followed by the cleavage of the N–N bond, inducing a 1,2-metalate rearrangement to form the final chiral aniline product. thieme-connect.com This technique provides a direct route to anilines with a chiral center at the ortho position relative to the amino group. thieme-connect.com
Substrate and Auxiliary Control Stereochemical control can also be exerted by a chiral element already present in the molecule. In substrate-controlled synthesis, a pre-existing stereocenter in one part of the molecule influences the stereochemical outcome of a reaction at another site within the same molecule. youtube.comwhiterose.ac.uk This influence is often due to steric or conformational biases that favor the approach of a reagent from one direction over another. whiterose.ac.uk
Alternatively, auxiliary-based control involves the temporary attachment of a chiral molecule—the auxiliary—to the substrate. youtube.com This auxiliary directs the stereochemistry of a subsequent reaction. Once the new stereocenter has been formed, the auxiliary is cleaved from the molecule and can often be recovered for reuse. youtube.com This strategy effectively transfers the chirality of the auxiliary to the product.
Kinetic Resolution Kinetic resolution is a method used to separate a racemic mixture of enantiomers. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, enzyme-mediated kinetic resolution, often using lipases, can selectively acylate one enantiomer in a racemic alcohol mixture, allowing the unreacted enantiomer and the acylated product to be separated. mdpi.com This technique was successfully used in the synthesis of (2R,5S)-theaspirane, where a lipase-mediated resolution achieved high enantiomeric excess. mdpi.com
The table below summarizes key aspects of these synthetic strategies.
| Synthetic Strategy | Reaction Type | Key Reagents/Catalysts | Typical Stereoselectivity | Reference |
| Asymmetric Hydrogenation | Reduction of C=N bond | Iridium or Rhodium complexes with chiral ligands (e.g., phosphino-oxazolines) | High (up to 97% enantiomeric excess) | nih.gov |
| Stereospecific Coupling | C(sp3)-C(sp2) cross-coupling | Chiral boronic esters, aryl hydrazines, acylating agents (TFFA, Me2Troc-Cl) | Complete enantiospecificity | thieme-connect.com |
| Auxiliary Control | Stereodirecting addition/alkylation | Substrate bonded to a recoverable chiral auxiliary (e.g., 8-phenylmenthyl ester) | High diastereoselectivity | youtube.com |
| Kinetic Resolution | Enantioselective acylation | Lipase enzymes (e.g., Lipase Amano PS) | High enantiomeric excess (>99% e.e.) | mdpi.com |
Mechanistic Studies and Reaction Kinetics of 5 Cyclopropoxy 2 Isopropylaniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. vanderbilt.edu The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. wikipedia.org
Regioselectivity and Electronic Effects of Cyclopropoxy and Isopropyl Groups
The regiochemical outcome of electrophilic aromatic substitution on 5-Cyclopropoxy-2-isopropylaniline is governed by the cumulative electronic and steric effects of its three substituents: the amino (-NH₂), the isopropyl (-CH(CH₃)₂), and the cyclopropoxy (-O-c-C₃H₅) groups.
Electronic Effects : All three substituents are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to benzene by donating electron density to the ring. wikipedia.org This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com
Amino Group (-NH₂) : This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance (+M effect). This effect significantly stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. wikipedia.orgbyjus.com
Cyclopropoxy Group (-O-c-C₃H₅) : Similar to the amino group, the oxygen atom of the cyclopropoxy group possesses lone pairs that can be donated to the aromatic ring, making it a strong activating, ortho-, para-directing group (+M effect).
Isopropyl Group (-CH(CH₃)₂) : As an alkyl group, it is a weak activator, donating electron density primarily through an inductive effect (+I) and hyperconjugation. lkouniv.ac.in
Cyclopropyl (B3062369) Ring : The cyclopropyl group itself is known to be an electron-donating, activating group, which can stabilize adjacent carbocations through its unique bent bonds that have some π-character. wikipedia.orgvaia.comstackexchange.com
Regioselectivity : The directing influence of these groups determines the position of substitution. The amino group is the most powerful activating group present and will therefore dominate the directing effect. Activating groups direct incoming electrophiles to the positions ortho and para to themselves. lkouniv.ac.in
The positions ortho to the amino group are C2 and C6.
The position para to the amino group is C4.
Considering the existing substitution pattern:
Position C2 is blocked by the isopropyl group.
Position C5 is blocked by the cyclopropoxy group.
Therefore, electrophilic attack is predicted to occur at the C4 (para) and C6 (ortho) positions.
Steric Effects : The bulky isopropyl group at the C2 position provides significant steric hindrance. youtube.com This hindrance will likely impede the approach of an electrophile to the adjacent C6 position. numberanalytics.com Consequently, the para-substituted product (at C4) is expected to be the major product , as this position is sterically unhindered. lkouniv.ac.in
| Substituent | Position | Electronic Effect | Directing Influence | Steric Hindrance |
|---|---|---|---|---|
| -NH₂ (Amino) | C1 | Strongly Activating (+M > -I) | Ortho, Para | Low |
| -CH(CH₃)₂ (Isopropyl) | C2 | Weakly Activating (+I) | Ortho, Para | High |
| -O-c-C₃H₅ (Cyclopropoxy) | C5 | Strongly Activating (+M > -I) | Ortho, Para | Moderate |
Influence of Substituents on Reaction Rates and Pathways
The combination of three activating groups renders the aromatic ring of this compound highly nucleophilic. The reaction rate for electrophilic aromatic substitution is expected to be significantly faster than that of benzene, and also faster than monosubstituted derivatives like aniline or toluene. wikipedia.org
The general mechanism proceeds via a two-step pathway:
Formation of the Arenium Ion : The π-system of the aniline ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The rate-determining step is the formation of this intermediate, as it involves the temporary disruption of aromaticity. vanderbilt.edu
Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.
The powerful electron donation from the amino and cyclopropoxy groups stabilizes the arenium ion intermediate, lowering the activation energy of the rate-determining step and thus accelerating the reaction. However, in strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.com This anilinium group is strongly deactivating and a meta-director. This would drastically slow the reaction and change the regiochemical outcome. To achieve ortho/para substitution under such conditions, the amino group is often protected by acetylation first. libretexts.org
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product | Kinetic Considerations |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ (or Br₂ in H₂O) | 4-Bromo-5-cyclopropoxy-2-isopropylaniline | 6-Bromo-5-cyclopropoxy-2-isopropylaniline | Very fast reaction; likely proceeds without a Lewis acid catalyst due to high ring activation. byjus.com |
| Nitration (with protection) | 1. (CH₃CO)₂O 2. HNO₃/H₂SO₄ 3. H₃O⁺ | 5-Cyclopropoxy-2-isopropyl-4-nitroaniline | 5-Cyclopropoxy-2-isopropyl-6-nitroaniline | Protection of the amine as an acetanilide (B955) is necessary to prevent oxidation and meta-direction. libretexts.org |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | No reaction | The basic amino group complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring. chemistrysteps.com Protection is required. |
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with a variety of electrophiles.
Acylation and Alkylation Mechanisms
Acylation is the reaction of the aniline with an acylating agent, such as an acid chloride or anhydride, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated product. A base is often used to neutralize the HCl byproduct. youtube.com
Alkylation involves the reaction of the amine with an alkyl halide, typically through an Sₙ2 mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A significant challenge with aniline alkylation is polyalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.
For this compound, the kinetics of both acylation and alkylation will be influenced by the steric hindrance imposed by the ortho-isopropyl group. youtube.com This bulky group will partially shield the nitrogen atom, slowing the rate of reaction compared to unhindered anilines like 4-methoxyaniline.
Condensation Reactions and Schiff Base Formation
Anilines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. shodhsagar.com The mechanism involves two main stages:
Nucleophilic Addition : The nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone, resulting in a zwitterionic intermediate which quickly protonates to form a neutral carbinolamine. researchgate.net This step is generally fast.
Dehydration : The carbinolamine is then dehydrated to form the imine. This step is typically the rate-determining step and is often catalyzed by acid. shodhsagar.com
Reactivity and Ring-Opening Pathways of the Cyclopropoxy Moiety
The cyclopropane (B1198618) ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions. nih.gov While the cyclopropoxy group is generally stable, its linkage to an electron-rich aromatic system can facilitate unique reactivity, particularly under oxidative or strongly acidic conditions.
Oxidative Pathways : Oxidative radical ring-opening of cyclopropane derivatives is a known process. beilstein-journals.orgnih.govresearchgate.net This can be initiated by single-electron transfer (SET) to form a radical cation. For a cyclopropoxy aniline, oxidation could lead to a radical cation where the positive charge is delocalized over the aromatic ring and the nitrogen and oxygen atoms. This intermediate could then undergo cleavage of the strained cyclopropane ring to form a more stable, ring-opened radical species. Such pathways have been observed in related N-cyclopropylanilines.
Acid-Catalyzed Pathways : Under strongly acidic conditions, the ether oxygen of the cyclopropoxy group can be protonated. This protonation makes the cyclopropyl ring susceptible to nucleophilic attack, leading to ring-opening. For example, reaction with a nucleophile (Nu⁻) could proceed via an Sₙ2-type mechanism, where the nucleophile attacks one of the cyclopropyl carbons, cleaving the C-O bond and opening the ring to form a propanol (B110389) derivative attached to the phenol (B47542). The regioselectivity of this attack would be influenced by steric and electronic factors within the cyclopropane ring itself.
While these ring-opening reactions are plausible, they typically require more forcing conditions (e.g., strong oxidants or concentrated acids) than the reactions involving the aniline ring or the amino group. Under standard synthetic conditions for electrophilic substitution or acylation, the cyclopropoxy moiety is expected to remain intact.
Single-Electron Transfer (SET) Induced Cyclopropyl Ring-Opening
The oxidation of aniline derivatives can occur via a single-electron transfer (SET) mechanism, and N-cyclopropylanilines have been developed as effective probes for such processes. acs.orgresearchgate.net The process is initiated by the transfer of a single electron from the aniline derivative to an excited-state photosensitizer or other oxidant, forming an amine radical cation. acs.org
In the case of cyclopropoxy anilines, the initial SET oxidation leads to the formation of a nitrogen radical cation. researchgate.net This is followed by a spontaneous and irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This irreversibility is a key feature, driven by the release of significant ring strain energy, estimated to be around 28 kcal/mol. researchgate.net This rapid ring-opening effectively "traps" the oxidized state, preventing the reverse electron transfer that can occur with other anilines, making these compounds useful for studying SET processes. acs.orgresearchgate.net Studies on N-cyclopropylaniline (CPA) analogs have shown that this ring-opening process is highly efficient and can outcompete other quenching pathways. acs.org
Acid-Catalyzed Ring-Opening Mechanisms
The cyclopropane ring is susceptible to cleavage under acidic conditions. stackexchange.com While specific studies on this compound are not detailed in the provided search results, the general mechanism for acid-catalyzed ring-opening of similar structures can be described. The reaction typically begins with the protonation of an oxygen atom, in this case, the ether oxygen of the cyclopropoxy group, which makes it a better leaving group. masterorganicchemistry.com
Following protonation, the strained three-membered ring can open through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org
SN1-like pathway: This would involve the cleavage of a carbon-oxygen bond to form a carbocation intermediate. The positive charge would preferentially form on the more substituted carbon atom where it can be better stabilized. libretexts.org
SN2-like pathway: A nucleophile present in the reaction medium attacks one of the cyclopropyl carbons, leading to a concerted ring-opening. This pathway results in an inversion of stereochemistry at the site of attack. nih.gov
The significant ring strain of the cyclopropane ring is a major driving force for these acid-catalyzed cleavage reactions. libretexts.org
Radical Cation Formation and Subsequent Transformations
Upon single-electron transfer, a this compound radical cation is formed. acs.org As established, this species rapidly undergoes irreversible ring-opening to yield a more stable distonic radical cation, where the charge and radical centers are separated. acs.org This intermediate is highly reactive and can undergo various subsequent transformations. For instance, it has been proposed that this distonic radical cation can react with molecular oxygen to form an endoperoxide intermediate, which then fragments into smaller products. acs.org
The lifetime of the initial radical cation before ring-opening is very short. Laser flash photolysis studies on analogous N-cyclopropylanilines have measured these lifetimes and the rates at which they are oxidized. researchgate.net
Below is a table summarizing kinetic data for the oxidation of N-cyclopropylaniline (CPA) and its analogs by a model photosensitizer, which provides insight into the reactivity of these types of compounds.
| Compound | Bimolecular Rate Constant (k_ox, M⁻¹s⁻¹) | Radical Cation Lifetime (τ, ns) |
| N-Cyclopropylaniline (CPA) | ~9 x 10⁸ to 4 x 10⁹ | 140 - 580 |
| 2-Methoxy-N-cyclopropylaniline | ~9 x 10⁸ to 4 x 10⁹ | 140 - 580 |
| 3-Chloro-N-cyclopropylaniline | ~9 x 10⁸ to 4 x 10⁹ | 140 - 580 |
| Data derived from studies on analogous N-cyclopropylaniline compounds. researchgate.net |
Oxidation and Reduction Mechanisms of the Aniline Derivative
The aniline functional group is redox-active and can undergo both oxidation and reduction reactions.
Selective Oxidation of the Amino Group
The amino group (-NH₂) on the aniline ring is susceptible to chemical and electrochemical oxidation. The oxidation process involves the loss of electrons from the aniline molecule. Depending on the oxidizing agent and reaction conditions, selective oxidation of the amino group can yield various products. For example, strong oxidizing agents can convert the amino group into a nitro group (-NO₂). In other cases, oxidation can lead to the formation of nitroso compounds, or it can initiate polymerization reactions, leading to complex products like polyaniline. The specific oxidation products of this compound would depend on the chosen reagents and conditions, but the reaction would be centered on the reactive amino moiety.
Reductive Transformations of Potential Precursors or Functional Groups
While direct reductive transformations of this compound are not commonly explored, its synthesis often involves a reductive step. A plausible synthetic route to this aniline derivative would start from a corresponding nitroaromatic precursor, such as 1-cyclopropoxy-4-isopropyl-2-nitrobenzene. The nitro group can be readily reduced to the primary amino group using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), or chemical reduction using metals in acidic media (e.g., tin or iron in hydrochloric acid). This transformation is a fundamental process in the synthesis of many aniline derivatives.
Role of this compound as a Catalyst or Ligand in Organic Transformations
Currently, there is no information available in the surveyed literature to suggest that this compound is used as a catalyst or as a ligand in organic transformations. Aniline derivatives can sometimes serve as ligands for metal catalysts or act as organocatalysts, but no specific applications for this particular compound have been reported in the provided search results.
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies
NMR spectroscopy is a cornerstone technique for elucidating the precise structure and conformational dynamics of organic molecules in solution. For 5-Cyclopropoxy-2-isopropylaniline, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of proton (¹H) and carbon (¹³C) signals and offers insights into the spatial arrangement of the substituents.
The steric hindrance between the bulky isopropyl group at the C2 position and the cyclopropoxy group at the C5 position, along with the amino group at C1, dictates the molecule's preferred conformation. The rotation of the isopropyl and cyclopropoxy groups relative to the benzene (B151609) ring can be investigated through temperature-dependent NMR studies and Nuclear Overhauser Effect (NOE) experiments.
Predicted ¹H and ¹³C NMR Chemical Shifts:
The electronic environment of each nucleus determines its chemical shift. The amino group and the cyclopropoxy group are electron-donating, which tend to shift the signals of ortho and para protons and carbons to a higher field (lower ppm). Conversely, the inductive effect and steric compression from the isopropyl group can cause localized deshielding.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |
| H3 | ~6.70 | - | d, J ≈ 8.5 Hz |
| H4 | ~6.65 | - | dd, J ≈ 8.5, 2.5 Hz |
| H6 | ~6.95 | - | d, J ≈ 2.5 Hz |
| CH (isopropyl) | ~3.30 | ~27.0 | sept, J ≈ 6.9 Hz |
| CH₃ (isopropyl) | ~1.25 | ~22.5 | d, J ≈ 6.9 Hz |
| CH (cyclopropoxy) | ~3.60 | ~55.0 | m |
| CH₂ (cyclopropoxy) | ~0.70 | ~6.0 | m |
| NH₂ | ~3.80 | - | br s |
| C1 | - | ~144.0 | - |
| C2 | - | ~130.0 | - |
| C3 | - | ~118.0 | - |
| C4 | - | ~115.0 | - |
| C5 | - | ~150.0 | - |
| C6 | - | ~119.0 | - |
Note: These are estimated values and may vary based on experimental conditions.
Multi-dimensional NMR Techniques for Complex Structural Elucidation
To unambiguously assign the predicted chemical shifts, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Key correlations expected would be between H3 and H4, and between the isopropyl methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the molecular skeleton. Correlations from the isopropyl methyl protons to the C2 and isopropyl methine carbons, and from the aromatic protons to neighboring carbons would confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. NOE signals between the isopropyl methine proton and the H6 proton would provide evidence for the preferred rotational conformation of the isopropyl group. Similarly, NOEs between the cyclopropoxy methine proton and the H4 and H6 protons would define its spatial orientation.
Investigation of Intramolecular Interactions via Chemical Shift Perturbations
Chemical shift perturbation (CSP) studies can be employed to understand intramolecular interactions. scirp.orgchemguide.co.uk For instance, changing the solvent from a non-polar solvent like CCl₄ to a hydrogen-bond-accepting solvent like DMSO-d₆ would likely cause a significant downfield shift of the NH₂ proton signal, confirming its hydrogen-bonding capability.
Furthermore, intramolecular hydrogen bonding between the NH₂ group and the oxygen of the cyclopropoxy group is a possibility, though likely weak due to the distance. This could be investigated by observing the NH₂ chemical shift at various concentrations; a shift that is largely independent of concentration would suggest a preference for intramolecular over intermolecular hydrogen bonding. The steric repulsion between the isopropyl and amino groups can also influence the planarity of the amino group with respect to the ring, which in turn affects the ¹⁵N chemical shift. researchgate.net
Mass Spectrometry for Investigating Fragmentation Pathways and Reaction Intermediates
Mass spectrometry provides information on the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation. chemguide.co.uklibretexts.orglibretexts.org In the context of reaction monitoring, it can also be used to detect transient reaction intermediates. researchgate.nettandfonline.com
For this compound (molar mass: 191.28 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 191. The fragmentation would be driven by the stability of the resulting cations and neutral losses.
Key Predicted Fragmentation Pathways:
Loss of a Methyl Group: A primary fragmentation would be the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable benzylic-type cation at m/z 176. This is often a favorable pathway for isopropyl-substituted aromatics.
Loss of the Isopropyl Group: Cleavage of the bond between the ring and the isopropyl group could lead to the loss of a propyl radical, though the formation of the secondary carbocation from methyl loss is typically more favored.
Alpha-Cleavage of the Amine: Cleavage of the C-C bond alpha to the nitrogen atom (the isopropyl group) is a characteristic fragmentation for amines. libretexts.org This would result in a fragment at m/z 150.
Fragmentation of the Cyclopropoxy Group: The strained cyclopropyl (B3062369) ring can undergo fragmentation. A common pathway for cyclopropyl ethers is the loss of ethene (C₂H₄) after rearrangement, which would lead to a fragment ion.
Formation of Tropylium-type Ions: Aromatic compounds can rearrange to form stable tropylium (B1234903) ions. youtube.com
Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Neutral Loss |
| 191 | [M]⁺˙ | - |
| 176 | [M - CH₃]⁺ | •CH₃ |
| 150 | [M - C₃H₅]⁺ (from isopropyl) | •C₃H₅ |
| 120 | [M - C₃H₅O - H]⁺ | C₃H₅O•, H• |
Vibrational Spectroscopy (IR and Raman) for Probing Electronic and Steric Effects of Substituents
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the effects of substituents on bond strengths and molecular symmetry. researchgate.nettandfonline.comcore.ac.uk The electronic effects (resonance and induction) and steric effects of the amino, isopropyl, and cyclopropoxy groups will influence the vibrational frequencies of the aromatic ring and the functional groups themselves.
N-H Vibrations: The aniline (B41778) NH₂ group will exhibit two characteristic N-H stretching bands in the IR spectrum, typically in the range of 3350-3500 cm⁻¹. The symmetric stretch appears at a lower wavenumber than the asymmetric stretch. Hydrogen bonding can broaden these peaks and shift them to lower frequencies. wikieducator.org
C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and cyclopropyl groups will appear just below 3000 cm⁻¹.
C-O-C Vibrations: The ether linkage of the cyclopropoxy group will show a characteristic asymmetric C-O-C stretching band, expected around 1200-1250 cm⁻¹.
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern influences the intensity and position of these bands.
Substituent-Sensitive Modes: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | ~3450 | ~3450 | Medium |
| Symmetric N-H Stretch | ~3370 | ~3370 | Medium |
| Aromatic C-H Stretch | ~3050 | ~3050 | Weak-Medium |
| Aliphatic C-H Stretch | 2870-2980 | 2870-2980 | Strong |
| Aromatic C=C Stretch | 1580-1620 | 1580-1620 | Medium-Strong |
| NH₂ Scissoring | ~1620 | Weak | Medium |
| Asymmetric C-O-C Stretch | ~1240 | Weak | Strong |
| C-N Stretch | ~1280 | ~1280 | Medium-Strong |
The electron-donating nature of the amino and cyclopropoxy groups enriches the π-system of the ring, which can affect the force constants of the ring vibrations. The steric bulk of the isopropyl group may cause slight distortions of the ring, potentially leading to the activation of otherwise silent modes in the Raman spectrum. scirp.org
X-ray Crystallography for Solid-State Conformation and Intermolecular Packing
While obtaining a suitable single crystal for X-ray diffraction can be challenging, a successful analysis would provide the definitive solid-state structure of this compound. acs.orgnih.govmdpi.com This technique would precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystalline state.
Hypothetical Solid-State Structure:
Conformation: In the solid state, the molecule would likely adopt a conformation that minimizes steric strain. The isopropyl group would be oriented to reduce interaction with the adjacent amino group. The plane of the cyclopropyl ring would likely be oriented at a significant angle relative to the plane of the benzene ring. The aniline molecule itself is typically non-planar. researchgate.net
The structural data from crystallography would serve as a crucial benchmark for computational models and for interpreting the spectroscopic data obtained in solution.
Computational Chemistry and Theoretical Investigations of 5 Cyclopropoxy 2 Isopropylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For 5-Cyclopropoxy-2-isopropylaniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), can elucidate the distribution of electron density and the nature of its molecular orbitals. researchgate.net These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability and reactivity. researchgate.net In substituted anilines, the distribution of these frontier orbitals is heavily influenced by the electronic effects of the substituents on the aromatic ring. mdpi.com
Natural Bond Orbital (NBO) analysis is another valuable tool that provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. researchgate.netyoutube.com For this compound, NBO analysis can quantify the interactions between the lone pair of the nitrogen atom, the aromatic pi-system, and the orbitals of the cyclopropoxy and isopropyl groups.
DFT calculations are widely used to predict the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions. rsc.orgchemrxiv.org The sites most susceptible to electrophilic attack can be identified by analyzing the distribution of electron density and the lobes of the HOMO. mdpi.comrsc.org For this compound, the amino group is a strong activating group and an ortho-, para-director. The isopropyl group at the ortho position and the cyclopropoxy group at the meta position (relative to the amino group) will modulate this directing effect.
Computational methods like RegioSQM, which calculate proton affinities for aromatic carbons, offer a rapid and reliable way to predict the most nucleophilic center. chemrxiv.org In general, for aniline (B41778) derivatives, the regioselectivity of such reactions is governed by a combination of electronic and steric factors. acs.orgdntb.gov.ua DFT can model the transition states for electrophilic attack at different positions on the ring, allowing for a quantitative prediction of the most likely products. researchgate.net
Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound based on Activating/Deactivating Properties of Substituents This table is a theoretical prediction based on established principles of organic chemistry and is not derived from direct experimental or computational results for this specific molecule.
| Position on Aromatic Ring | Substituent | Electronic Effect | Predicted Reactivity toward Electrophiles |
|---|---|---|---|
| 1 | -NH₂ | Activating, o,p-directing | - |
| 2 | -CH(CH₃)₂ | Activating, o,p-directing | Steric hindrance from adjacent NH₂ |
| 3 | -H | - | Moderately activated |
| 4 | -H | - | Highly activated (para to NH₂) |
| 5 | -O-c-C₃H₅ | Activating, o,p-directing | - |
The substituents on the aniline ring significantly influence its aromaticity and the basicity of the amino group. The cyclopropoxy group, being an electron-donating group, is expected to increase the electron density on the aromatic ring and the nitrogen atom, thereby increasing the amine's basicity compared to unsubstituted aniline. pharmaguideline.comyoutube.com Conversely, the bulky isopropyl group at the ortho position can introduce steric hindrance, which may affect the solvation of the anilinium ion and consequently reduce basicity, a phenomenon known as the "ortho effect." quora.com
DFT calculations can quantify these effects. The basicity can be estimated by calculating the proton affinity of the amine or the pKa of its conjugate acid. Aromaticity can be evaluated using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the para-delocalization index (PDI), which can be derived from the calculated electronic structure. chemrevlett.com
Table 2: Estimated Electronic and Steric Effects of Substituents on Amine Basicity This table presents a qualitative analysis based on the known properties of the functional groups.
| Substituent | Position | Electronic Effect on Basicity | Steric Effect on Basicity | Net Predicted Effect |
|---|---|---|---|---|
| Isopropyl | Ortho | Electron-donating (increases basicity) | Steric hindrance (decreases basicity) | Ambiguous, likely a net decrease |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and the influence of the solvent on the structure of this compound. nih.govijbiotech.com These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior. By performing MD simulations in a solvent box (e.g., water), the interactions between the solute and solvent molecules can be explicitly studied. acs.orgnih.gov
For this compound, MD simulations can reveal the preferred orientations of the isopropyl and cyclopropoxy groups relative to the aromatic ring. The analysis of torsional angles and the radial distribution functions between different parts of the molecule and solvent molecules can provide insights into the conformational landscape and the extent of solvation. nih.govresearchgate.net The Solvent Accessible Surface Area (SASA) can also be calculated to understand how the molecule's conformation affects its exposure to the solvent. acs.org
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, theoretical studies can provide a level of detail that is often inaccessible through experimental means alone.
The cyclopropyl (B3062369) group is known for its unique reactivity and can undergo ring-opening reactions under certain conditions, often catalyzed by Lewis or Brønsted acids. researchgate.netacs.org Theoretical studies can model the potential energy surface for the ring-opening of the cyclopropoxy substituent in this compound. This would involve locating the transition state for the cleavage of a C-C bond in the three-membered ring, which is often the rate-determining step. acs.orgyoutube.com
DFT calculations can be used to determine the activation energy for this process and to investigate the structure of the resulting intermediates, which could be zwitterionic or radical in nature depending on the reaction conditions. The influence of the aniline moiety and the isopropyl group on the stability of the transition state and intermediates can also be assessed.
This compound can potentially act as a ligand in transition-metal-catalyzed reactions or as a substrate in various catalytic transformations. acs.orgresearchgate.netnih.gov Theoretical studies can be used to investigate the binding of this molecule to a catalytic center and to explore the subsequent reaction pathways. For instance, in a cross-coupling reaction, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps.
The binding mode of the aniline derivative to a catalyst can be predicted, and the interaction energy can be calculated. This information is crucial for understanding the substrate's role in the catalytic cycle and for designing more efficient catalysts. Furthermore, computational methods can help to rationalize the observed chemo- and regioselectivity in catalytic reactions involving complex molecules like this compound. acs.org
Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Applied to Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.net For analogues of this compound, QSAR and QSPR models can be instrumental in predicting their reactivity and other characteristics, thereby guiding the synthesis of new derivatives with desired properties. These models are typically developed using a series of known analogues and their experimentally determined activities or properties.
The development of QSAR/QSPR models for aniline derivatives often involves the use of various molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For instance, a study on the lipophilicity of 81 aniline derivatives utilized descriptors such as the Barysz matrix, hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), and van der Waals volume (vWV) to construct predictive models using multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR) methods. nih.govdntb.gov.ua
In the context of analogues of this compound, modifications could be made to the cyclopropoxy or isopropyl groups, or additional substituents could be introduced onto the aniline ring. A QSAR/QSPR study would then seek to correlate these structural changes with reactivity. For example, the electronic effects of substituents are often quantified by the Hammett sigma (σ) constant. Studies on substituted anilines have shown that their toxic effects can be correlated with the Hammett constant and hydrogen bonding capacity descriptors like ELUMO (energy of the lowest unoccupied molecular orbital) and EHOMO (energy of the highest occupied molecular orbital). nih.govresearchgate.net Generally, the presence of electron-withdrawing groups on the aniline ring tends to increase toxicity. nih.gov
Furthermore, the metabolic fate of substituted anilines has been predicted using QSAR models based on calculated physicochemical parameters. nih.gov These models can predict processes like N-acetylation, which is a common metabolic pathway for anilines. nih.gov For analogues of this compound, understanding their metabolic stability is crucial, and QSAR can be a valuable tool in this regard.
To illustrate how a QSAR/QSPR study on analogues of this compound might be structured, a hypothetical dataset is presented below. This table includes several analogues with variations in their substituents and a set of calculated molecular descriptors that are commonly used in QSAR/QSPR modeling.
Table 1: Hypothetical Molecular Descriptors for QSAR/QSPR Analysis of this compound Analogues
| Compound ID | R1 | R2 | R3 | logP (Calculated) | Molar Refractivity (Calculated) | Dipole Moment (Calculated) |
| 1 | H | Cyclopropoxy | Isopropyl | 3.5 | 55.2 | 2.1 |
| 2 | 4-Cl | Cyclopropoxy | Isopropyl | 4.2 | 60.1 | 3.5 |
| 3 | 4-OCH3 | Cyclopropoxy | Isopropyl | 3.2 | 57.8 | 1.8 |
| 4 | H | Methoxy | Isopropyl | 3.1 | 50.5 | 2.0 |
| 5 | H | Cyclopropoxy | Ethyl | 3.0 | 50.6 | 2.2 |
| 6 | 4-NO2 | Cyclopropoxy | Isopropyl | 3.6 | 61.5 | 5.0 |
In a typical QSAR/QSPR workflow, a series of such analogues would be synthesized, and their reactivity (e.g., rate constant for a specific reaction, binding affinity to a receptor, or a measure of toxicity) would be experimentally determined. Then, statistical methods like multiple linear regression would be employed to derive a mathematical equation that relates the experimental reactivity to the calculated descriptors. Such an equation would allow for the prediction of the reactivity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards compounds with the most promising profiles. The predictive power of these models is crucial for accelerating the discovery and optimization of new chemical entities. nih.gov
Advanced Chemical Transformations and Derivatizations for Research Applications
Synthesis of Novel Heterocyclic Systems Incorporating the Aniline (B41778) Derivative
The aniline functional group in 5-Cyclopropoxy-2-isopropylaniline serves as a key reactive site for the construction of a wide array of nitrogen-containing heterocyclic compounds. The presence of the cyclopropyl (B3062369) and isopropyl groups can impart unique physical, chemical, and biological properties to the resulting heterocyclic systems.
One common strategy involves the reaction of the aniline with dicarbonyl compounds or their equivalents to form various five- and six-membered heterocycles. For instance, condensation with β-ketoesters can lead to the formation of quinoline (B57606) derivatives, a core structure found in many biologically active compounds. Similarly, reaction with α-haloketones can yield substituted indoles.
The cyclopropyl group itself can participate in unique cyclization reactions. Under specific conditions, the cyclopropyl ring can undergo ring-opening reactions, leading to the formation of larger heterocyclic rings or fused systems. For example, acid-catalyzed rearrangement of cyclopropyl imines can be employed to synthesize dihydroazepine derivatives. researchgate.net This approach offers a pathway to seven-membered heterocyclic rings that are otherwise challenging to synthesize.
Furthermore, the aniline derivative can be utilized in transition metal-catalyzed cross-coupling reactions to introduce further complexity. For instance, palladium-catalyzed Buchwald-Hartwig amination can be used to couple the aniline with aryl halides, leading to the synthesis of complex diarylamines which can then be subjected to intramolecular cyclization to form carbazole (B46965) or phenazine-type structures.
The development of synthetic routes to 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines provides another avenue for creating novel heterocyclic systems. mdpi.com This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by the aniline, followed by lactamization. mdpi.com
Table 1: Examples of Heterocyclic Systems Derived from Aniline Derivatives
| Heterocycle Class | Synthetic Strategy | Potential Application Areas |
| Quinolines | Condensation with β-dicarbonyls | Medicinal Chemistry, Materials Science |
| Indoles | Reaction with α-haloketones | Pharmaceuticals, Agrochemicals |
| Dihydroazepines | Rearrangement of cyclopropyl imines researchgate.net | Drug Discovery, Organic Synthesis |
| Carbazoles | Intramolecular cyclization of diarylamines | Organic Electronics, Photovoltaics |
| Pyrrolidin-2-ones | Reaction with donor-acceptor cyclopropanes mdpi.com | Medicinal Chemistry, Pharmacology |
Polymerization Studies and Preparation of Functional Poly(aniline) Derivatives
Polyaniline (PANI) is a well-studied conducting polymer with a wide range of applications. mdpi.commdpi.com The properties of PANI can be tuned by substituting the aniline monomer. The incorporation of this compound into polyaniline chains can lead to the development of functional polymers with tailored properties.
Incorporation into Conductive Polymers
The presence of the cyclopropoxy and isopropyl groups on the aniline ring can influence the electronic and morphological properties of the resulting polyaniline. These bulky substituents can affect the planarity of the polymer backbone, which in turn influences the extent of π-electron delocalization and, consequently, the electrical conductivity. mdpi.com While potentially leading to lower conductivity compared to unsubstituted PANI, these modifications can enhance the solubility of the polymer in common organic solvents, a significant advantage for processability.
The synthesis of such substituted polyanilines can be achieved through chemical or electrochemical oxidation of the this compound monomer. The polymerization conditions, such as the oxidant, solvent, and temperature, would need to be optimized to achieve desirable molecular weights and properties. The resulting polymers could find applications in various areas, including sensors, electrochromic devices, and as components in organic electronic devices. semanticscholar.org
Development of Responsive Polymeric Materials
Stimuli-responsive polymers are a class of "smart" materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific analytes. researchgate.netrsc.orgnih.gov The incorporation of this compound into polymer structures can be a strategy to impart or modify such responsive behaviors.
For instance, the cyclopropyl group could be designed to undergo a specific chemical reaction, such as a ring-opening, in response to a particular trigger, leading to a change in the polymer's solubility or conformation. usf.edu Additionally, the aniline nitrogen can be functionalized with groups that are sensitive to pH changes, leading to pH-responsive polymers.
These responsive polymeric materials could be developed as hydrogels, micelles, or thin films for a variety of applications. nih.gov For example, a temperature-responsive polymer incorporating this aniline derivative could be used for controlled drug delivery, where a change in temperature triggers the release of an encapsulated therapeutic agent. scispace.com Similarly, a pH-responsive polymer could be designed for targeted drug delivery to specific tissues with different pH environments.
Multi-component Reaction Strategies Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.org The aniline functionality of this compound makes it an excellent candidate for participation in various MCRs.
One of the most well-known MCRs involving anilines is the Ugi four-component reaction, which combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce a dipeptide-like product. rug.nl By employing this compound as the amine component, a diverse library of complex molecules with potential biological activity can be rapidly synthesized. The resulting Ugi products, bearing the unique cyclopropoxy and isopropyl substituents, could be further modified to create novel scaffolds for drug discovery.
Another important MCR is the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinoline derivatives. nih.gov Utilizing this compound in this reaction would lead to the synthesis of novel tetrahydroquinolines with the characteristic substitution pattern.
The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, typically uses ammonia (B1221849) as the nitrogen source. nih.gov However, variations using primary amines like this compound are also possible, leading to N-substituted dihydropyridines. These compounds are of significant interest in medicinal chemistry due to their prevalence in cardiovascular drugs.
Table 2: Multi-component Reactions Involving Aniline Derivatives
| Reaction Name | Components | Product Class |
| Ugi Reaction | Amine, Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acylamino Amides |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines |
| Hantzsch Dihydropyridine Synthesis | β-Ketoester (2 eq.), Aldehyde, Amine | Dihydropyridines |
| Biginelli Reaction | β-Diketone, Aldehyde, Urea/Thiourea (can be adapted for anilines) | Dihydropyrimidinones |
Development of the Compound as a Synthetic Probe for Investigating Reaction Pathways
The specific substitution pattern of this compound can be strategically utilized to act as a probe in the investigation of reaction mechanisms. The cyclopropoxy and isopropyl groups can serve as spectroscopic or steric markers, providing insights into the transition states and intermediates of chemical reactions.
The cyclopropyl group, with its unique NMR spectroscopic signature, can be particularly useful. Changes in the chemical shift or coupling constants of the cyclopropyl protons during a reaction can indicate its involvement in the reaction mechanism, for instance, through electronic effects or direct participation in bond-forming or bond-breaking steps.
The steric bulk of the isopropyl group can influence the regioselectivity or stereoselectivity of a reaction. By comparing the outcome of a reaction using this compound with that of a less sterically hindered aniline, researchers can deduce the steric demands of the transition state.
Furthermore, the electronic properties of the cyclopropoxy group, which can act as a weak electron-donating group, can be used to probe the electronic requirements of a reaction. By studying the reactivity of this aniline derivative in comparison to anilines with electron-withdrawing or stronger electron-donating groups, valuable information about the electronic nature of the reaction mechanism can be obtained.
In the context of polymerization, the incorporation of this aniline as a comonomer can provide information about the polymerization mechanism. semanticscholar.org The distribution of the monomer units in the resulting copolymer can shed light on the relative reactivities of the monomers and the nature of the propagating species.
Potential Applications in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The modern approach to chemical synthesis increasingly relies on the use of pre-functionalized, modular building blocks to construct complex molecular architectures efficiently. This strategy allows chemists to assemble intricate three-dimensional structures with greater precision and speed. Aniline (B41778) and its derivatives have long been recognized as fundamental building blocks in the production of dyes, pharmaceuticals, and agrochemicals.
5-Cyclopropoxy-2-isopropylaniline represents a next-generation building block within this paradigm. Its structure offers several distinct advantages:
Defined Stereochemistry and Steric Hindrance : The ortho-isopropyl group provides significant steric bulk, which can be exploited to control the conformation of molecules and direct the stereochemical outcome of reactions.
Electronic Modulation : The para-cyclopropoxy group acts as an electron-donating group, influencing the reactivity of the aniline ring and the nitrogen atom. The strained cyclopropyl (B3062369) ring itself possesses unique electronic properties, with its C-C bonds having enhanced pi-character. wikipedia.org
Functional Handle : The primary amine group is a versatile functional handle, ready for a wide array of chemical transformations such as acylation, alkylation, and participation in carbon-nitrogen bond-forming reactions. nih.gov
By combining these features into a single, stable molecule, this compound can serve as a valuable scaffold for creating diverse and complex target molecules, potentially reducing the number of steps required in a synthetic sequence and enabling the exploration of new chemical space.
Interactive Table: Properties of the Parent Scaffold 2-Isopropylaniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H13N | nih.gov |
| Molecular Weight | 135.21 g/mol | galchimia.com |
| Appearance | Clear pale yellow liquid | nih.gov |
| Boiling Point | 112-113 °C at 18 mmHg | researchgate.net |
| Density | 0.955 g/mL at 25 °C | researchgate.net |
| Refractive Index | n20/D 1.548 | researchgate.net |
Exploration in the Design of Novel Catalytic Systems
Aniline derivatives have emerged as effective and tunable ancillary ligands in catalysis, particularly for palladium-catalyzed cross-coupling reactions. nih.gov The nitrogen atom of the aniline can coordinate to the metal, and by altering the substituents on the aromatic ring, one can fine-tune the catalyst's activity for specific and challenging chemical transformations. nih.govrsc.org
This compound is a compelling candidate for exploration as a ligand in novel catalytic systems.
The electron-donating nature of the cyclopropoxy group can increase the electron density at the metal center, potentially enhancing its catalytic activity.
The sterically demanding ortho-isopropyl group can create a specific pocket around the metal, influencing the selectivity (e.g., regioselectivity or enantioselectivity) of the catalyzed reaction.
Research into using this compound as a ligand could lead to new catalytic systems for important reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H functionalization, offering improved yields or selectivities that are not achievable with current catalysts. nih.govnih.gov
Research into Electroactive and Optically Active Materials
Electroactive polymers, particularly those based on polyaniline, are materials of intense research interest due to their unique electrical conductivity, environmental stability, and rich redox chemistry. These properties make them suitable for a wide range of applications, including rechargeable batteries, electrochromic devices (smart windows), chemical sensors, and biomedical scaffolds. nih.govnih.govresearchgate.net
The properties of polyaniline can be systematically modified by using substituted aniline monomers. Polymerization of this compound could yield a novel electroactive material with tailored characteristics:
Solubility and Processability : The isopropyl and cyclopropoxy groups would likely enhance the polymer's solubility in common organic solvents, facilitating its processing into thin films and other forms.
Electronic Properties : The substituents would alter the electronic bandgap of the polymer, affecting its conductivity, color, and redox potentials. The cyclopropoxy group, in particular, offers a unique electronic perturbation compared to more common alkyl or alkoxy groups.
Furthermore, there is a growing interest in creating optically active conjugated polymers for applications in chiral sensing and spintronics. acs.org While this compound is achiral, it could be polymerized in the presence of a chiral dopant acid to induce a helical conformation in the polymer chain, resulting in a material that exhibits optical activity. acs.org This opens a pathway to novel functional materials that combine electroactivity with chiroptical properties. nih.gov
Development of Advanced Probes for Mechanistic Organic Chemistry
Understanding the intricate step-by-step pathway of a chemical reaction—its mechanism—is fundamental to controlling its outcome. Chemically designed molecules can act as "probes" that provide evidence for transient intermediates or specific reaction pathways.
The cyclopropyl group is a well-established mechanistic probe, particularly for detecting the formation of radical intermediates. The high ring strain of the three-membered ring facilitates rapid and irreversible ring-opening when a radical forms on an adjacent atom. This ring-opening event serves as a "radical clock," providing a clear and detectable signature for a radical-based mechanism over a cationic one. nih.gov N-cyclopropylanilines, for instance, are used as effective probes for single-electron transfer (SET) oxidation, as the resulting nitrogen radical cation triggers the cleavage of the cyclopropyl ring.
While this compound features a cyclopropoxy group, the underlying principle holds potential. The strained ring can still function as a reactive indicator. Its behavior under specific reaction conditions could be used to investigate complex mechanisms:
Probing Reaction Intermediates : If a reaction proceeds through an intermediate that can interact with and cleave the ether bond or the cyclopropane (B1198618) ring, the resulting products would provide valuable mechanistic insight.
Spectroscopic Handle : The cyclopropyl group gives rise to characteristic signals in NMR spectroscopy and distinct fragmentation patterns in mass spectrometry, which can be used to track the fate of the molecule through a reaction sequence. nih.gov
Excited-State Probe : The cyclopropyl group has also been investigated as an indicator for aromaticity in the excited states of molecules, a concept that could be extended to probe photochemical reaction mechanisms. researchgate.net
By leveraging the unique reactivity of the cyclopropoxy moiety, this compound could be developed into a sophisticated tool for elucidating complex reaction pathways in organic chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Cyclopropoxy-2-isopropylaniline, and how can its purity be verified?
- Methodological Answer : The compound can be synthesized via copolymerization of aniline derivatives with substituted cyclopropoxy groups. A typical approach involves adjusting monomer ratios (e.g., aniline to substituted aniline) and using dopants like 5-lithiosulphoisophthalic acid (LiSIPA) to enhance solubility and conductivity . Purity verification requires ¹H NMR for structural confirmation and FTIR to identify functional groups (e.g., cyclopropoxy C-O-C stretches at ~1100 cm⁻¹). Chromatographic techniques (HPLC) and elemental analysis further validate purity.
Q. How does the solubility profile of this compound influence its experimental applications?
- Methodological Answer : The solubility of substituted anilines depends on the substituent's polarity and steric effects. For example, LiSIPA-doped copolymers dissolve in methanol, ethanol, and chloroform, enabling solution-based processing for electrochemical studies . Pre-screening solvents via polarity indexes and Hansen solubility parameters ensures compatibility. Note that cyclopropoxy groups may reduce water solubility but enhance organic solvent miscibility.
Q. What safety protocols are critical when handling aromatic amines like this compound?
- Methodological Answer : Use NIOSH-approved PPE, including nitrile gloves, face shields, and fume hoods, to avoid dermal/ocular exposure . Monitor airborne concentrations with P95 respirators if ventilation is inadequate . Store the compound under inert atmospheres (-20°C) to prevent degradation, and avoid incompatible materials (strong oxidizers) .
Advanced Research Questions
Q. How do substituents (cyclopropoxy vs. isopropyl) modulate the electrochemical properties of polyaniline-based copolymers?
- Methodological Answer : Substituents alter redox behavior by steric and electronic effects. Cyclic voltammetry (CV) of 2-isopropylaniline copolymers shows peak potential shifts from 0.157 V to 0.398 V as the isopropyl ratio increases, indicating altered electron transfer kinetics . Cyclopropoxy groups likely further shift potentials due to ring strain and electron-donating effects. Compare CV curves at varying scan rates (20–200 mV/s) to assess kinetics.
Q. What experimental discrepancies arise in measuring conductivity for substituted aniline polymers, and how can they be resolved?
- Methodological Answer : Conductivity values (e.g., 10⁻³–10⁻¹ S/cm) vary with dopant concentration, comonomer ratios, and measurement techniques (four-point probe vs. impedance spectroscopy) . To resolve contradictions:
- Standardize doping conditions (e.g., LiSIPA at 0.5 M).
- Use impedance spectroscopy to decouple ionic/electronic contributions.
- Report humidity/temperature controls, as hydration affects protonic conductivity.
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) for substituted anilines be analyzed?
- Methodological Answer : Discrepancies between ¹H NMR (solution-state) and XRD (solid-state) data arise from conformational flexibility. For example, XRD may show planar aromatic stacking, while NMR reveals dynamic cyclopropoxy rotation. Use variable-temperature NMR to probe rotational barriers and DFT calculations to model solid-state packing . Cross-validate with FTIR to confirm hydrogen bonding or π-π interactions.
Key Considerations for Experimental Design
- Synthesis Optimization : Vary comonomer ratios (e.g., 0.5:0.5 aniline:substituted aniline) to balance conductivity and processability .
- Contradiction Mitigation : Use multi-technique characterization (e.g., UV-vis for electronic transitions, DSC for thermal phase changes) to cross-validate substituent effects.
- Safety Compliance : Follow ISO/EN standards for PPE and waste disposal, particularly for aromatic amines with potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
